molecular formula C18H18N2O5 B1582974 Diethyl azoxybenzene-4,4'-dicarboxylate CAS No. 6421-04-1

Diethyl azoxybenzene-4,4'-dicarboxylate

Cat. No. B1582974
CAS RN: 6421-04-1
M. Wt: 342.3 g/mol
InChI Key: LOOVRYZFUGHEMF-UHFFFAOYSA-N
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Description

Diethyl azoxybenzene-4,4’-dicarboxylate, also known as Azoxybenzene-4,4’-dicarboxylic Acid Diethyl Ester, is a compound with the molecular formula C18H18N2O5 and a molecular weight of 342.35 .


Molecular Structure Analysis

The molecule contains a total of 44 bonds. There are 26 non-H bonds, 16 multiple bonds, 8 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 esters (aromatic) .


Physical And Chemical Properties Analysis

Diethyl azoxybenzene-4,4’-dicarboxylate is a solid at 20 degrees Celsius . . The compound appears as a light orange to yellow to green powder to crystal .

Scientific Research Applications

Liquid Crystal Research

Diethyl azoxybenzene-4,4'-dicarboxylate has been studied for its applications in liquid crystal research. Tachibana, Takamatsu, and Fukada (1973) found that thermally stimulated current curves in smectic liquid crystals, including diethyl azoxybenzene-4,4'-dicarboxylate, showed peaks or kinks at phase transition points, indicating its potential role in liquid crystal display technologies (Tachibana, Taro, Takamatsu, Toshiaki, & Fukada, Eiichi, 1973).

Chemical Reactions and Rearrangements

Shimao, Fujimori, and Ōae (1982) explored the unusual reactions of azoxybenzenes, including diethyl azoxybenzene-4,4'-dicarboxylate, with p-toluenesulfonic acid in acetic anhydride, revealing insights into C–N bond cleavage and rearrangements (Shimao, I., Fujimori, K., & Ōae, S., 1982).

Infrared Spectra Analysis in Phase Transitions

Bulkin, Grunbaum, and Santoro (1969) analyzed the infrared spectra of 4,4′‐bis(alkoxy) azoxybenzenes, including diethyl azoxybenzene-4,4'-dicarboxylate, to study the changes at crystal-nematic transition, contributing to the understanding of phase transitions in liquid crystals (Bulkin, B., Grunbaum, Dolores, & Santoro, A., 1969).

Applications in Polymer Chemistry

Wilbert and Zentel (1996) incorporated diethyl azoxybenzene-4,4'-dicarboxylate into smectic liquid crystalline main-chain polymers, showing a shift in phase transition temperatures, which is significant for polymer chemistry applications (Wilbert, Götz & Zentel, R., 1996).

Synthesis and Characterization

Das et al. (2008) developed a synthetic method for long-chain 4,4′‐bis(n‐alkoxy)azoxybenzenes, including diethyl azoxybenzene-4,4'-dicarboxylate, which has implications in the synthesis and characterization of new liquid crystalline materials (Das, Purak et al., 2008).

Safety And Hazards

While specific safety and hazard information for Diethyl azoxybenzene-4,4’-dicarboxylate is not detailed in the search results, it’s important to handle it with care, as with all chemical reagents . It should be stored under inert gas to avoid air sensitivity .

properties

IUPAC Name

(4-ethoxycarbonylphenyl)-(4-ethoxycarbonylphenyl)imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-3-24-17(21)13-5-9-15(10-6-13)19-20(23)16-11-7-14(8-12-16)18(22)25-4-2/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOVRYZFUGHEMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)C(=O)OCC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884309
Record name Benzoic acid, 4,4'-(1-oxido-1,2-diazenediyl)bis-, 1,1'-diethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl azoxybenzene-4,4'-dicarboxylate

CAS RN

6421-04-1, 34241-38-8
Record name Diethyl azoxybenzoate
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Record name Benzoic acid, 4,4'-(1-oxido-1,2-diazenediyl)bis-, 1,1'-diethyl ester
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Record name Benzoic acid, 4,4'-(1-oxido-1,2-diazenediyl)bis-, 1,1'-diethyl ester
Source EPA DSSTox
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Record name Diethyl 4,4'-azoxybisbenzoate
Source European Chemicals Agency (ECHA)
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Record name Diethyl azoxybenzene-4,4′-dicarboxylate
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Tachibana, T Takamatsu, E Fukada - Chemistry Letters, 1973 - journal.csj.jp
Thermally stimulated current curves were determined for two samples of smectic liquid crystals; diethyl azoxybenzene-4, 4′-dicarboxylate and ethyl p-(p-ethoxybenzylidene) …
Number of citations: 2 www.journal.csj.jp

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